2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride
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Overview
Description
2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a phenol group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-methylphenol with 2-methylpyrazole in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using agents like sodium borohydride, can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the pyrazole ring.
4-Hydroxy-3-methoxytoluene: Similar structure but different functional groups.
2-Hydroxy-5-methylanisole: Another related compound with a methoxy group and phenol ring.
Uniqueness
2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C13H18ClN3O2 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-16-11(5-6-15-16)9-14-8-10-3-4-12(17)13(7-10)18-2;/h3-7,14,17H,8-9H2,1-2H3;1H |
InChI Key |
UILNKNTWUXQOEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
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